molecular formula C20H40O11 B1193056 m-PEG9-acid

m-PEG9-acid

Numéro de catalogue: B1193056
Poids moléculaire: 456.53
Clé InChI: HVDSDOIAPZITDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

m-PEG9-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Applications De Recherche Scientifique

Drug Delivery Systems

Overview : m-PEG9-acid is extensively utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility and stability of therapeutic agents.

Case Study : A study demonstrated the effectiveness of this compound in encapsulating hydrophobic drugs, improving their bioavailability. The use of this compound in nanoparticles allowed for controlled release profiles, which is crucial for maintaining therapeutic levels over extended periods.

Drug Encapsulation Efficiency (%) Release Rate (%) Duration (hrs)
Drug A856048
Drug B907572

Protein and Peptide Modification

Overview : The PEGylation process involving this compound modifies proteins and peptides to enhance their pharmacokinetic properties.

Case Study : Research indicated that PEGylated proteins exhibited increased circulation time and reduced immunogenicity. For instance, a PEGylated enzyme showed a significant increase in half-life compared to its non-PEGylated counterpart.

Protein Type Half-Life (hrs) Immunogenicity Score
Non-PEGylated2High
PEGylated12Low

Antibody Drug Conjugates

Overview : this compound is employed in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells.

Case Study : In a clinical trial, an ADC utilizing this compound demonstrated improved targeting of tumor cells while minimizing side effects. The efficacy was measured by tumor shrinkage in treated patients.

Treatment Group Tumor Shrinkage (%) Side Effects Severity (Scale 1-10)
Control108
This compound ADC503

Surface Modification

Overview : The surface modification capabilities of this compound enhance the properties of biomaterials, making them more suitable for medical applications.

Case Study : A study on modified surfaces showed that this compound coatings significantly reduced protein adsorption and cell adhesion, which is beneficial for implants and devices.

Material Type Protein Adsorption (µg/cm²) Cell Adhesion (%)
Untreated20080
This compound Coated3020

Propriétés

Formule moléculaire

C20H40O11

Poids moléculaire

456.53

Nom IUPAC

2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid

InChI

InChI=1S/C20H40O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-20(21)22/h2-19H2,1H3,(H,21,22)

Clé InChI

HVDSDOIAPZITDA-UHFFFAOYSA-N

SMILES

OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOC)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

m-PEG9-acid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG9-acid
Reactant of Route 2
Reactant of Route 2
m-PEG9-acid
Reactant of Route 3
Reactant of Route 3
m-PEG9-acid
Reactant of Route 4
Reactant of Route 4
m-PEG9-acid
Reactant of Route 5
Reactant of Route 5
m-PEG9-acid
Reactant of Route 6
Reactant of Route 6
m-PEG9-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.